Benz-1,4-oxathiane S-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

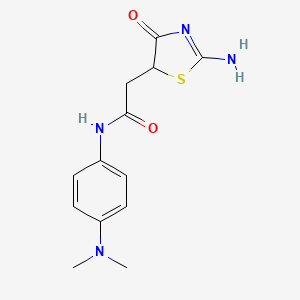

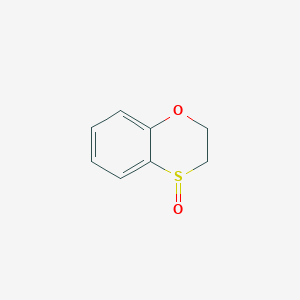

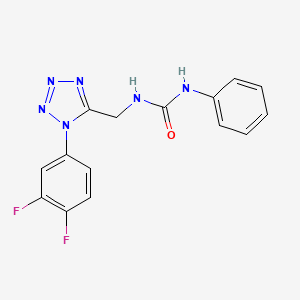

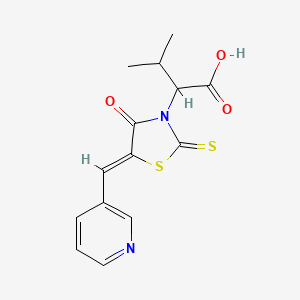

Benz-1,4-oxathiane S-oxide is a chemical compound with a complex structure. It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfoxide .

Synthesis Analysis

The synthesis of 1,4-oxathiane derivatives involves a simple and efficient reaction between malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This method is useful for the regioselective and atom-economical synthesis of 1,4-oxathiane and 1,4-thiazine derivatives .Molecular Structure Analysis

The molecular structure of Benz-1,4-oxathiane S-oxide is quite complex. It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfoxide .Physical And Chemical Properties Analysis

Benz-1,4-oxathiane S-oxide has an average mass of 120.170 Da and a monoisotopic mass of 120.024498 Da . It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 sulfoxide .科学的研究の応用

Catalytic Hydroxylation and Alkene Epoxidation

Benz-1,4-oxathiane S-oxide derivatives have been evaluated for their potential as potent O-atom transfer agents in catalytic C−H hydroxylation and alkene epoxidation. These compounds, utilized in conjunction with a diaryl diselenide cocatalyst and urea·H2O2 as the terminal oxidant, exhibit a strong preference for hydroxylation at tertiary C−H bonds, even in the presence of a greater number of methylene groups. Their effectiveness in the epoxidation of terminal and electron-deficient olefins highlights their utility in selective oxidation processes (Brodsky & Bois, 2005).

Ring-Opening Reactions

The stability and reactivity of Benz-1,4-oxathiane S-oxide derivatives in various conditions have been explored, revealing insights into their ring-opening mechanisms. These studies have shown differential behaviors in acid and buffer solutions, indicating the influence of pH and the presence of a phenolic leaving group on their stability and reaction pathways. Such insights are crucial for designing synthetic strategies involving these compounds (Okuyama, Takano, & Senda, 1996).

Asymmetric Epoxidation

Benz-1,4-oxathiane S-oxide derivatives have been utilized in the development of chiral sulfides for asymmetric epoxidation. These studies have focused on designing sulfides that can achieve high diastereo- and enantioselectivity in the formation of epoxides, demonstrating the compound's relevance in the synthesis of chiral molecules (Badine, Hebach, & Aggarwal, 2006).

Synthesis of Heterocyclic N-F Reagents

Research has also delved into the use of Benz-1,4-oxathiane S-oxide derivatives for the synthesis of heterocyclic N-F reagents. These reagents have been applied in the electrophilic fluorination of various organic compounds under mild conditions, showcasing the compound's utility in introducing fluorine atoms into organic molecules (Cabrera & Appel, 1995).

特性

IUPAC Name |

2,3-dihydro-1,4λ4-benzoxathiine 4-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-11-6-5-10-7-3-1-2-4-8(7)11/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFJEYCKXWEVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)C2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4lambda4-benzoxathiin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2846730.png)

![3'-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2846739.png)

![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)

![2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)

![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)